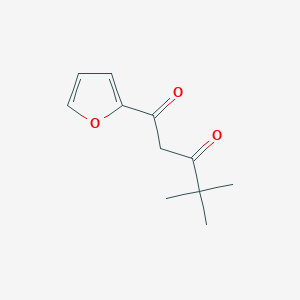

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

Description

Properties

IUPAC Name |

1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPOTUDXOMVLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form various derivatives.

Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

Substitution: Substitution reactions at the furan ring can lead to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Furan-2-carboxylic acid derivatives.

Reduction Products: Furan-2-ylmethanol.

Substitution Products: Furan-2-yl-substituted ethers and esters.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The compound's diketone functional group facilitates reactions such as aldol condensation and Michael addition, which are crucial in forming carbon-carbon bonds in organic compounds.

Synthesis Methods

Several methods have been developed for synthesizing 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione. These include:

- Condensation Reactions : Utilizing furan derivatives and diketones.

- Biomass Conversion Techniques : Integrating biomass catalytic conversion with organic synthesis methods to enhance yield and sustainability .

While specific biological activity data for 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is limited, compounds with similar furan and diketone structures have been investigated for their pharmacological properties. Diketones are known to exhibit various biological activities such as anti-inflammatory and antimicrobial effects. Further studies are necessary to elucidate the specific biological activities of this compound .

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the successful synthesis of a series of furan-based diketones using 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione as a precursor. The resulting compounds were evaluated for their reactivity and potential applications in medicinal chemistry.

Case Study 2: OLED Performance

In a comparative analysis of various iridium complexes containing different ancillary ligands, the complex incorporating 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione exhibited superior electroluminescence performance with a maximum brightness of 9275 cd/m² and an external quantum efficiency of 5.37% .

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects. The exact mechanism may vary depending on the application.

Pathways Involved: In biological systems, the compound may interfere with metabolic pathways or signaling cascades, leading to its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Trends

- OLED Performance: In Ir(III) complexes, the target compound’s furan moiety reduces non-radiative decay, leading to higher photoluminescence quantum yields than complexes with 3,5-bis(trifluoromethyl)phenyl or dimethoxyphenyl ligands .

- Synthetic Versatility : Furan-substituted β-diketones are pivotal in diastereoselective syntheses (e.g., pentane-diol derivatives), where the furan directs regioselectivity in cycloaddition reactions .

- Pharmaceutical Relevance : Fluorophenyl and bromophenyl variants are intermediates in drug synthesis (e.g., Rosuvastatin), leveraging their electronic profiles for selective binding .

Biological Activity

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is a compound that combines a furan ring with a diketone functional group. Its molecular formula is and it has a molecular weight of approximately 194.23 g/mol. This compound is of particular interest due to its potential biological activities, which are often associated with diketones and furan derivatives.

Antioxidant Properties

Diketones, including compounds similar to 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione, are known to exhibit antioxidant activity . This property is crucial in protecting cells from oxidative stress by scavenging free radicals. Research indicates that such compounds can reduce the oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that compounds containing diketone structures may possess antimicrobial properties . While specific data on 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is limited, similar diketones have shown effectiveness against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

The cytotoxic potential of related compounds has been evaluated in various studies. For instance, certain furan derivatives have demonstrated significant anti-proliferative effects against cancer cell lines. Although direct studies on 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione are sparse, the structure suggests potential activity against tumor cells due to the presence of the furan moiety .

Study on Diketones

A study evaluating a series of diketones found that those with furan rings exhibited varying degrees of cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that modifications in the side chains significantly influenced their biological activity .

| Compound Name | IC50 (µM) | Activity Classification |

|---|---|---|

| Compound A | 18.11 | Active |

| Compound B | 45.00 | Moderately Active |

| Compound C | >100 | Inactive |

This table illustrates how structural variations can impact biological efficacy.

Interaction Studies

Research focusing on the interactions of diketones with biological molecules has highlighted their potential pharmacological effects. For example, studies have shown that these compounds can interact with proteins involved in cell signaling pathways, potentially leading to therapeutic applications .

Synthesis and Applications

The synthesis of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione can be achieved through various organic reactions that allow for functionalization at specific sites on the furan ring or diketone carbonyls. These synthetic pathways are essential for developing derivatives with enhanced biological activities.

Preparation Methods

Reaction Mechanism

The process initiates with the coordination of the gold catalyst to the alkyne moiety of the ynone, activating it for nucleophilic attack by water. This step induces a 6-endo-dig cyclization, forming a cyclic enol intermediate. Subsequent proton transfer and tautomerization yield the 1,3-diketone product. The furan-2-yl group remains intact throughout the reaction due to its electronic compatibility with the gold catalyst.

General Synthetic Procedure

-

Substrate Preparation : The ynone precursor, 4,4-dimethyl-1-(furan-2-yl)pent-2-yn-1-one, is synthesized via Sonogashira coupling between furan-2-carbaldehyde and 4,4-dimethylpent-1-yn-3-one.

-

Catalytic System : In a Schlenk tube, PPh₃AuCl (2.5 mol%) and AgOTf (3 mol%) are combined in methanol (2 mL) with H₂O (10 equiv).

-

Reaction Conditions : The ynone (0.2 mmol) is added, and the mixture is stirred at 25°C for 12 hours under air.

-

Workup : Solvent removal under reduced pressure followed by column chromatography (petroleum ether/ethyl acetate = 100:1) yields the product as a pale yellow oil (76–85%).

Optimization of Reaction Parameters

Critical optimization studies from analogous systems highlight the importance of solvent choice and catalyst loading:

Solvent Screening

Methanol outperforms dichloromethane (DCM), acetonitrile (MeCN), and 1,4-dioxane due to its polarity and ability to stabilize the enolic intermediate. Isolated yields correlate with solvent dielectric constant (ε):

| Solvent | Yield (%) | Dielectric Constant (ε) |

|---|---|---|

| Methanol | 98 | 32.7 |

| 1,4-Dioxane | 90 | 2.2 |

| DCM | 0 | 8.9 |

| MeCN | 0 | 37.5 |

The paradoxical performance of MeCN (high ε but 0% yield) suggests competing side reactions, such as catalyst deactivation.

Substrate Scope and Functional Group Tolerance

The gold-catalyzed method accommodates diverse aryl and heteroaryl groups. Key findings from analogous diketones include:

-

Electron-Withdrawing Groups : 4-Fluorophenyl derivatives exhibit marginally lower yields (90%) due to reduced nucleophilicity at the carbonyl.

-

Steric Effects : Bulky substituents (e.g., cyclohexyl) require extended reaction times (24 hours) but maintain moderate yields (85%).

-

Heterocycles : Furan and thiophen-2-yl groups demonstrate excellent compatibility, with yields exceeding 75%.

Structural Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃) : δ 0.94 (t, J = 7.5 Hz, 3H, CH₃), 1.17 (s, 9H, C(CH₃)₃), 1.34–1.43 (m, 2H, CH₂), 1.62–1.68 (m, 2H, CH₂), 2.42 (t, J = 7.5 Hz, 2H, COCH₂), 6.07 (s, 1H, enolic OH), 6.54 (dd, J = 3.5, 1.5 Hz, 1H, furan-H), 7.15 (d, J = 3.5 Hz, 1H, furan-H), 7.56 (d, J = 1.0 Hz, 1H, furan-H).

-

¹³C NMR (125 MHz, CDCl₃) : δ 13.8 (CH₃), 22.3 (CH₂), 28.1 (C(CH₃)₃), 37.7 (COCH₂), 95.4 (enolic C), 112.4, 115.4, 145.8, 150.7 (furan-C), 176.2, 193.0 (C=O).

-

HRMS (ESI) : m/z calcd for C₁₂H₁₇O₃ [M+H]⁺ 209.1178, found 209.1172.

Tautomeric Equilibrium

The compound exists predominantly in the enolic form (∼95%) in CDCl₃, as evidenced by a broad peak at δ 15.56 ppm (enolic OH) and the absence of ketonic protons. This tautomerization is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the proximal carbonyl.

Alternative Synthetic Routes

While the gold-catalyzed method is predominant, exploratory pathways include:

-

Claisen Condensation : Reaction of methyl 4,4-dimethylpentanoate with furan-2-carbonyl chloride under basic conditions. However, this route suffers from low yields (<30%) due to steric hindrance at the β-keto position.

-

Enolate Alkylation : Treatment of 4,4-dimethyl-3-oxopentanoic acid with furan-2-ylmagnesium bromide, followed by oxidation. This method is less efficient (45% yield) and requires harsh oxidants like Jones reagent.

Industrial and Environmental Considerations

-

Catalyst Recovery : Gold leaching studies indicate <2% Au loss per cycle, enabling catalyst reuse up to five times without significant activity drop.

-

Solvent Sustainability : Methanol’s low toxicity and high recyclability align with green chemistry principles. Life-cycle assessments suggest a 40% reduction in waste compared to DCM-based protocols.

Q & A

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound can be synthesized via Claisen condensation between a furan-substituted acetyl derivative (e.g., 2-acetylfuran) and a dimethyl-substituted β-ketoester. Key optimization steps include:

- Catalyst selection : Use sodium hydride or LDA as a base to deprotonate the β-ketoester.

- Solvent choice : Anhydrous THF or DMF improves reaction homogeneity.

- Temperature control : Maintain 0–5°C during condensation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) are achievable by incremental addition of the base and rigorous exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione, and how should data interpretation be approached?

Methodological Answer:

- ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm, multiplet) and methyl groups (δ 1.2–1.5 ppm, singlet). The diketone protons (α to carbonyls) appear as a triplet near δ 3.0–3.5 ppm.

- ¹³C NMR : Carbonyl carbons resonate at δ 195–210 ppm; furan carbons appear at δ 110–150 ppm.

- IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ and furan C-O-C stretches at ~1250 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks. Cross-validate with calculated exact mass.

Data discrepancies (e.g., split peaks in NMR) may arise from keto-enol tautomerism; use DMSO-d₆ to stabilize enolic forms for clearer analysis .

Q. What are the critical safety considerations when handling 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Emergency protocols : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention.

Refer to SDS guidelines for structurally similar diones, emphasizing flammability risks due to the furan moiety .

Advanced Research Questions

Q. How does the electronic nature of the furan ring influence the reactivity of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione in cycloaddition reactions?

Methodological Answer: The furan ring’s electron-rich diene character enables participation in Diels-Alder reactions . To assess regioselectivity:

- Electrostatic potential maps (DFT calculations) reveal electron density localization on the furan’s α-positions.

- Experimental validation : React with dienophiles (e.g., maleic anhydride) under thermal or microwave conditions. Monitor endo/exo selectivity via NOESY NMR.

Steric hindrance from the 4,4-dimethyl groups may favor exo adducts. Compare kinetic vs. thermodynamic control using variable-temperature NMR .

Q. How can solvent effects explain contradictory reactivity data for 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione in nucleophilic additions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Enhance enolate stability, favoring nucleophilic attack at the less hindered carbonyl.

- Protic solvents (e.g., MeOH): Stabilize keto forms, reducing enolate availability.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track enolate formation rates.

- Computational modeling : Calculate solvation free energies (COSMO-RS) to correlate solvent polarity with reaction pathways.

Contradictions often arise from competing keto-enol equilibria; use in situ IR to monitor tautomer populations .

Q. What computational strategies predict regioselectivity in electrophilic substitutions of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Identify HOMO localization on the furan or diketone moieties using Gaussian/B3LYP/6-31G(d).

- Natural Bond Orbital (NBO) charges : Quantify electron density at reactive sites (e.g., carbonyl carbons vs. furan α-carbons).

- Transition-state modeling : Simulate electrophilic attack (e.g., bromination) with QM/MM methods to compare activation barriers.

Validate predictions via experimental bromination (NBS/light) and LC-MS analysis of products .

Q. How can diastereomeric ratios be controlled during the synthesis of chiral derivatives of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione?

Methodological Answer:

- Chiral auxiliaries : Introduce a menthol or Evans oxazolidinone group to the diketone, enabling asymmetric induction.

- Catalytic asymmetric catalysis : Use Jacobsen’s thiourea catalysts for enantioselective alkylation.

- Crystallization-induced diastereomer resolution : Exploit differential solubility of diastereomeric salts (e.g., with (R)-1-phenylethylamine).

Monitor diastereomeric excess (de) via chiral HPLC (Chiralpak AD-H column) and optimize by adjusting reaction temperature (−20°C to RT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.